molecular formula C17H19ClN2O2S B2430605 3-chloro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide CAS No. 2034513-56-7

3-chloro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide

Cat. No.: B2430605
CAS No.: 2034513-56-7
M. Wt: 350.86
InChI Key: KIWKLNNOJCGAKH-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide is a complex organic compound that features a benzamide core substituted with a chloro group, a furan ring, and a thiomorpholine moiety

Scientific Research Applications

3-chloro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide typically involves multi-step organic reactionsThe furan ring is then attached via a coupling reaction, and finally, the thiomorpholine moiety is introduced through nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide is unique due to its combination of a furan ring and a thiomorpholine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

3-chloro-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2S/c18-15-3-1-2-13(10-15)17(21)19-11-16(14-4-7-22-12-14)20-5-8-23-9-6-20/h1-4,7,10,12,16H,5-6,8-9,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWKLNNOJCGAKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)C2=CC(=CC=C2)Cl)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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